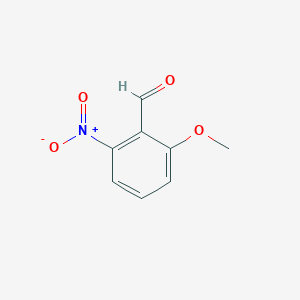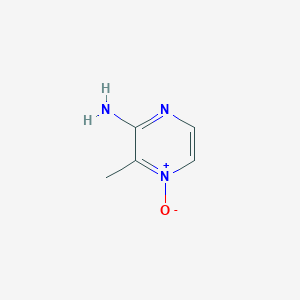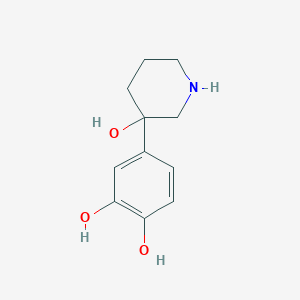
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, also known as HPB-CD, is a cyclodextrin derivative that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. HPB-CD is a water-soluble compound that has been found to exhibit excellent properties as a host molecule for various guest molecules, making it a promising candidate for drug delivery systems, analytical chemistry, and other related fields.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol can accommodate guest molecules, while the hydrophilic exterior of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol allows it to dissolve in water, making it an excellent host molecule for various drug molecules.
Biochemische Und Physiologische Effekte
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol has been found to exhibit excellent biocompatibility and low toxicity, making it a promising candidate for drug delivery systems. Studies have shown that 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol can improve the solubility and bioavailability of various drug molecules, leading to improved therapeutic efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol is its ability to form inclusion complexes with various guest molecules, making it a versatile host molecule for drug delivery systems and other related fields. However, the synthesis of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol can be challenging, and the purification process can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, including the investigation of its potential applications in targeted drug delivery systems, gene therapy, and nanomedicine. Additionally, further studies are needed to explore the safety and efficacy of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol in various biological systems, including animal models and human clinical trials.
Conclusion:
In conclusion, 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol is a promising cyclodextrin derivative that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. Its ability to form inclusion complexes with various guest molecules makes it a versatile host molecule for drug delivery systems and other related fields. Further research and development of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol could lead to significant advancements in drug delivery systems, gene therapy, and nanomedicine.
Synthesemethoden
The synthesis of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol involves the reaction of piperidine, resorcinol, and formaldehyde in the presence of hydrochloric acid. The reaction results in the formation of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, which is then purified and isolated using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol has been extensively studied for its potential applications in various scientific fields, including drug delivery systems, analytical chemistry, and material science. Its unique chemical structure allows it to form inclusion complexes with various guest molecules, including drugs, which can improve their solubility, stability, and bioavailability.
Eigenschaften
CAS-Nummer |
100112-61-6 |
|---|---|
Produktname |
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
4-(3-hydroxypiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-3-2-8(6-10(9)14)11(15)4-1-5-12-7-11/h2-3,6,12-15H,1,4-5,7H2 |
InChI-Schlüssel |
REBGJGKBMBFBHE-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O |
Kanonische SMILES |
C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O |
Synonyme |
1,2-Benzenediol, 4-(3-hydroxy-3-piperidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



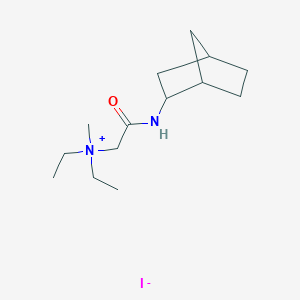
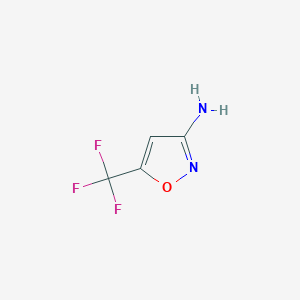

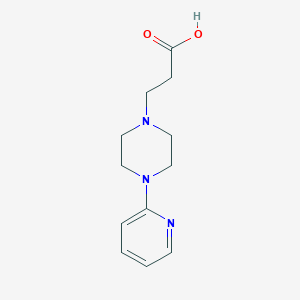
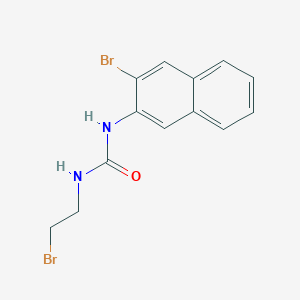
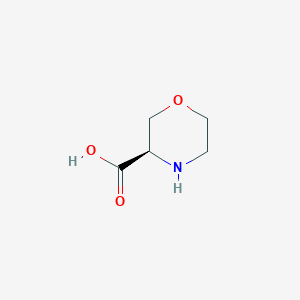
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
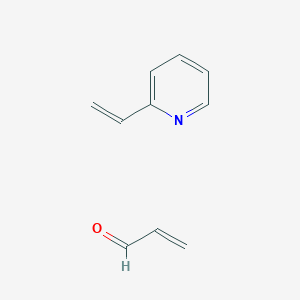
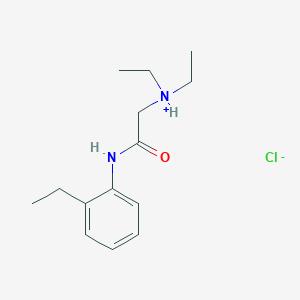
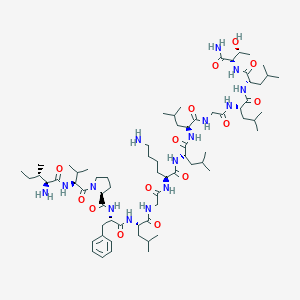
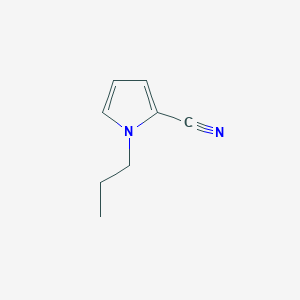
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
